ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of ethyl 3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. The process typically starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride. This intermediate product is then heated under reflux in ethanol to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions. Reagents like chlorine, nitric acid, and sulfuric acid are often used. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and derivatives of phthalazine and thiadiazole. What sets ethyl 3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H21ClN4O2S |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
ethyl 4-(3-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C25H21ClN4O2S/c1-3-32-24(31)23-28-30(20-13-9-10-18(26)16-20)25(33-23)22-15-8-7-14-21(22)17(2)27-29(25)19-11-5-4-6-12-19/h4-16H,3H2,1-2H3 |
InChI Key |
MLFJLIKFPYFOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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